2-(3-Aminophenyl)butanoic acid
Description
2-(3-Aminophenyl)butanoic acid is an aromatic carboxylic acid derivative featuring a butanoic acid backbone substituted with a 3-aminophenyl group at the second carbon. The compound’s aromatic amine group enables interactions with biological targets, such as enzymes or receptors, making it a candidate for pharmaceutical research. Structural analogs and related compounds suggest its reactivity and applications may align with other substituted phenylbutanoic acids .
Properties
IUPAC Name |
2-(3-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-4-3-5-8(11)6-7/h3-6,9H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REULTXDITAVBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702784 | |
| Record name | 2-(3-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-24-3 | |
| Record name | 2-(3-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Aminophenyl)butanoic acid, also known as 2-(3-aminophenyl)butyric acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- Structure : Contains an amino group attached to a phenyl ring and a butanoic acid chain.
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. A study found that derivatives showed significant free radical scavenging potential, which is crucial for preventing oxidative stress-related diseases .
Antihypertensive Effects
The compound has been evaluated for its antihypertensive properties. In vitro assays demonstrated that certain analogs exhibited notable activity against hypertension, suggesting potential therapeutic applications in managing high blood pressure .
Urease Inhibition
Urease inhibitors are critical in treating infections caused by Helicobacter pylori, which can lead to gastric ulcers. Compounds structurally related to this compound have shown urease inhibitory actions, making them candidates for further development in gastrointestinal therapies .
- Antioxidant Mechanism : The compound's antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
- Hypertension Management : The antihypertensive effects may be due to the modulation of nitric oxide pathways or direct vasodilatory effects on vascular smooth muscle cells.
- Urease Interaction : The structural features of this compound allow it to interact with the active site of urease, inhibiting its activity and thereby reducing ammonia production in the stomach.
Study on Antioxidant Properties
A recent study synthesized various derivatives of this compound and tested their antioxidant capabilities using the DPPH assay. Results indicated that these compounds exhibited superior scavenging abilities compared to their parent structures, highlighting the importance of structural modifications in enhancing biological activity .
Clinical Relevance in Hypertension
In a clinical setting, a derivative of this compound was administered to hypertensive patients. The results showed a significant reduction in systolic and diastolic blood pressure, supporting its role as an effective antihypertensive agent .
Data Summary
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. DMAP (4-dimethylaminopyridine) accelerates reactions by stabilizing intermediates .
Amide Formation
The aromatic amine participates in acylation and nucleophilic substitution reactions.
Acylation of the Amine
Application : Protection of the amine group is critical for selective functionalization of the carboxylic acid.
Peptide Bond Formation
Activation of the carboxylic acid with coupling agents (e.g., TBTU, HOBt) enables conjugation with amino groups:
Yields exceed 90% under anhydrous conditions .
Decarboxylation
Thermal or acidic conditions induce decarboxylation, though reactivity depends on substituents:
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Thermal decarboxylation (180–200°C): Forms 3-(3-aminophenyl)propane with CO<sub>2</sub> evolution.
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Oxidative decarboxylation (KMnO<sub>4</sub>, H<sub>2</sub>O): Yields phenolic derivatives via radical intermediates.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution at ortho/para positions relative to the amine:
Challenges : Competitive protonation of the amine can reduce reactivity; buffered conditions (pH 4–6) improve yields .
Reduction of the Carboxylic Acid
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LiAlH<sub>4</sub> reduces -COOH to -CH<sub>2</sub>OH, yielding 2-(3-aminophenyl)butan-1-ol (65% yield).
Oxidation of the Amine
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KMnO<sub>4</sub>/CrO<sub>3</sub> : Converts -NH<sub>2</sub> to -NO<sub>2</sub>, forming 2-(3-nitrophenyl)butanoic acid.
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H<sub>2</sub>O<sub>2</sub>/Fe(II) : Generates nitroso intermediates, which dimerize under acidic conditions .
Salt Formation
The carboxylic acid forms water-soluble salts with bases:
Sodium salts are utilized in pharmaceutical formulations for improved bioavailability .
Research Advancements
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Catalytic Asymmetric Reactions : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective functionalization .
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Green Chemistry : Solvent-free esterification and microwave-assisted reactions reduce environmental impact .
This compound’s versatility in forming esters, amides, and substituted aromatic derivatives underscores its utility in drug development and materials science. Ongoing studies focus on optimizing reaction selectivity and exploring novel catalytic systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences in substituents, biological activity, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Insights from Comparisons
Substituent Position and Bioactivity: The position of the amine group (e.g., C2 vs. C3) significantly impacts biological interactions. For example, 3-amino-substituted analogs (e.g., 3-Amino-4-(3,4-difluorophenyl)butanoic acid) show specificity for neurological targets, while C2-substituted amines may favor different pathways . Fluorine vs. Amine Groups: Fluorinated analogs (e.g., 2-(3,4-Difluorophenyl)butanoic acid) exhibit enhanced metabolic stability but lack the hydrogen-bonding capacity of amines, which is critical for target binding .
Backbone Modifications: Chain Length: Butanoic acid derivatives (4 carbons) balance solubility and membrane permeability better than shorter-chain analogs (e.g., acetic acid derivatives like Ethyl 2-(3-aminophenyl)acetate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
